molecular formula C18H13N3O7 B409974 2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE

2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE

Cat. No.: B409974
M. Wt: 383.3g/mol
InChI Key: KTYYNYKHFUIQGY-UHFFFAOYSA-N
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Description

2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE is a complex organic compound that features both nitroaniline and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactions. One possible route could involve the following steps:

    Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of 2-Oxoethyl Ester: The 4-nitroaniline is then reacted with ethyl oxalyl chloride to form the 2-oxoethyl ester.

    Indole Derivative Formation: The indole derivative is synthesized separately, possibly through Fischer indole synthesis.

    Coupling Reaction: Finally, the 2-oxoethyl ester of 4-nitroaniline is coupled with the indole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under hydrogenation conditions to form the corresponding amine.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: 2-(4-Aminoanilino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Anticancer Activity: Potential anticancer properties due to its ability to interact with biological targets.

    Antimicrobial Activity: Possible use as an antimicrobial agent.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Dyes and Pigments: Potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro and indole groups could interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminoanilino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: Similar structure but with an amino group instead of a nitro group.

    2-(4-Methoxyanilino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of both nitroaniline and indole moieties in 2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE makes it unique. The nitro group can participate in various chemical reactions, while the indole moiety is known for its biological activity. This combination of functional groups provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C18H13N3O7

Molecular Weight

383.3g/mol

IUPAC Name

[2-(4-nitroanilino)-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate

InChI

InChI=1S/C18H13N3O7/c22-15(19-11-5-7-12(8-6-11)21(26)27)10-28-16(23)9-20-14-4-2-1-3-13(14)17(24)18(20)25/h1-8H,9-10H2,(H,19,22)

InChI Key

KTYYNYKHFUIQGY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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